4-Chloro-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro group at the 4th position, a fluorobenzyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chloro and fluorobenzyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H8ClFN2O2 |
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Molecular Weight |
254.64 g/mol |
IUPAC Name |
4-chloro-1-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-6-15(14-10(9)11(16)17)5-7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,16,17) |
InChI Key |
CGHSVDZTALGYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)C(=O)O)Cl)F |
Origin of Product |
United States |
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